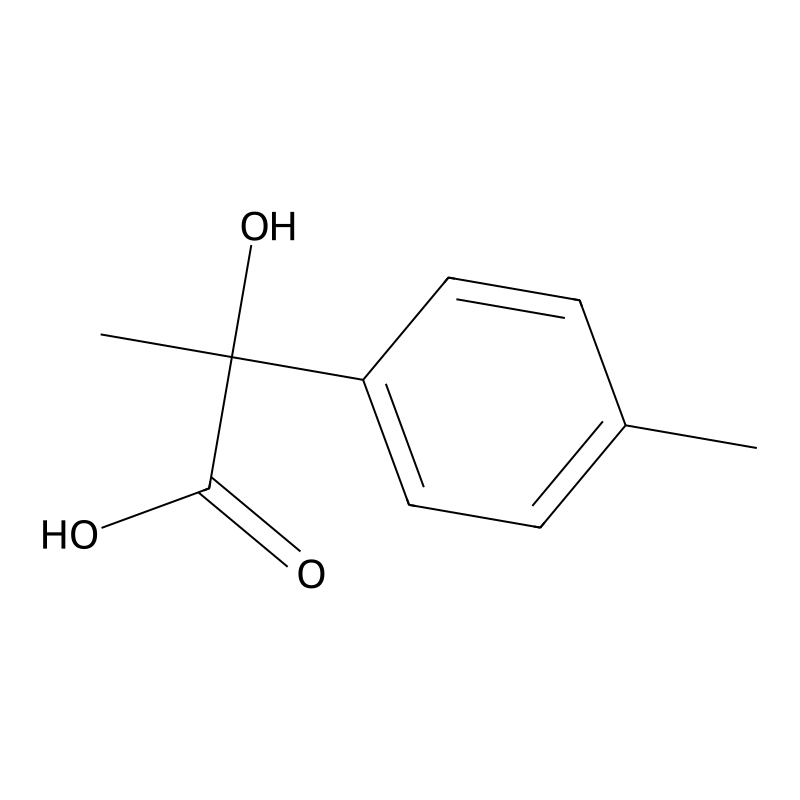

2-Hydroxy-2-(p-tolyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-(4-methylphenyl)propanoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. This compound features a hydroxyl group and a carboxylic acid functional group, making it a member of the hydroxy acids. Its structure includes a p-tolyl group (a para-methylphenyl group) attached to a propanoic acid backbone, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of various organic compounds.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of hydrocarbons.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

Research indicates that 2-Hydroxy-2-(p-tolyl)propanoic acid exhibits biological activity relevant in pharmacology. Its structure is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which suggests potential anti-inflammatory properties. Additionally, studies have shown that it may act as an impurity in ibuprofen formulations, indicating its relevance in drug metabolism and efficacy .

Several methods exist for synthesizing 2-Hydroxy-2-(p-tolyl)propanoic acid:

- Starting from p-Tolualdehyde: This method involves the condensation of p-tolualdehyde with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group.

- Using Grignard Reagents: A Grignard reagent derived from p-tolylmagnesium bromide can react with carbon dioxide to form the corresponding carboxylic acid, which can then be reduced to yield 2-Hydroxy-2-(p-tolyl)propanoic acid.

- Direct Hydrolysis: The hydrolysis of esters derived from p-tolyl derivatives can also yield this compound.

These methods reflect its accessibility for research and industrial applications.

2-Hydroxy-2-(p-tolyl)propanoic acid has several applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs.

- Research: Its unique structure makes it a subject of study in organic chemistry and medicinal chemistry for developing new therapeutic agents.

- Analytical Chemistry: It serves as a reference material for analytical methods due to its stability and well-characterized properties .

Interaction studies involving 2-Hydroxy-2-(p-tolyl)propanoic acid often focus on its behavior in biological systems. It has been studied for its interactions with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. Understanding these interactions is crucial for predicting how this compound may affect the pharmacokinetics of other drugs when co-administered.

Several compounds share structural similarities with 2-Hydroxy-2-(p-tolyl)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ibuprofen | C13H18O2 | A well-known NSAID with significant analgesic effects. |

| 2-Hydroxy-3-(p-tolyl)propanoic acid | C10H12O3 | Contains an additional hydroxyl group; potential for different reactivity. |

| 4-Methylbenzoic Acid | C8H8O2 | Lacks the propanoic structure; used in various chemical syntheses. |

The uniqueness of 2-Hydroxy-2-(p-tolyl)propanoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

2-Hydroxy-2-(p-tolyl)propanoic acid (CAS: 70589-40-1) is a hydroxy-substituted arylpropanoic acid with systematic IUPAC name 2-hydroxy-2-(4-methylphenyl)propanoic acid. Common synonyms include 2-(4-methylphenyl)-2-hydroxypropanoic acid and α-hydroxy-p-tolylpropionic acid. Its molecular formula is C₁₀H₁₂O₃, distinguishing it from non-hydroxylated analogs like 2-(p-tolyl)propanoic acid (C₁₀H₁₂O₂). The compound is registered in databases such as PubChem (CID: 155520) and is recognized as a key impurity in ibuprofen synthesis.

Chemical Structure and Molecular Formula

The molecule features a propanoic acid backbone with a hydroxyl (-OH) and a p-tolyl (4-methylphenyl) group attached to the second carbon (Figure 1). This configuration creates a chiral center, yielding enantiomers like the (2R)-form (CAS: 56031-84-6). The molecular weight is 180.20 g/mol, with a density of 1.1 g/cm³. Spectroscopic data confirm the planar aromatic ring and hydrogen-bonding interactions between the hydroxyl and carboxylic acid groups.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 70589-40-1 |

| Chiral Centers | 1 (C2) |

| Hydrogen Bond Donors | 2 (-OH, -COOH) |

Historical Context and Discovery

First synthesized in the late 20th century, 2-hydroxy-2-(p-tolyl)propanoic acid emerged as a byproduct in NSAID manufacturing. Early isolation methods involved reduction of α-keto precursors using sodium amalgam or catalytic hydrogenation. Asymmetric synthesis routes, such as rhodium-catalyzed hydrogenation, were later developed to produce enantiopure forms. Its structural elucidation via X-ray crystallography and NMR solidified its role in stereochemical studies.

Significance in Organic Chemistry and Biochemistry

The compound’s bifunctional groups make it a versatile intermediate in synthesizing chiral pharmaceuticals. Biochemically, it interacts with cyclooxygenase (COX) enzymes, mirroring NSAID mechanisms. Its hydroxyl group enhances polarity, influencing metabolic pathways and drug-receptor binding.

Synthesis and Production

Synthetic Routes

Route 1: Catalytic Hydrogenation

α-Keto-p-tolylpropanoic acid undergoes asymmetric hydrogenation using Rh(I) catalysts, yielding enantiomeric excesses up to 72%.

Route 2: Epoxidation and Hydrolysis

Epoxidation of α-methylstyrene derivatives with mCPBA, followed by acid-catalyzed ring-opening, produces racemic mixtures.

Route 3: Enzymatic Resolution

Lipase-mediated hydrolysis of ester precursors separates (R)- and (S)-enantiomers.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|

| Rhodium Catalysis | 85–90 | High (72% ee) | Moderate |

| Epoxidation-Hydrolysis | 70–75 | None | High |

| Enzymatic Resolution | 60–65 | High (>90% ee) | Low |

Industrial Production Methods

Large-scale production favors epoxidation-hydrolysis due to cost-effectiveness. Pharmaceutical-grade material requires enantiopure forms, achieved via chiral chromatography or recrystallization.

Purification Techniques

- Crystallization: Ethanol/water mixtures isolate the compound with >97% purity.

- Chromatography: Silica gel columns resolve enantiomers using hexane-ethyl acetate gradients.

Analytical Characterization

- NMR: ¹H NMR (400 MHz, D₂O): δ 7.25 (d, 2H, Ar-H), 4.10 (s, 1H, -OH), 1.55 (s, 3H, CH₃).

- IR: Strong bands at 3300 cm⁻¹ (-OH) and 1700 cm⁻¹ (C=O).

- HPLC: Retention time = 6.2 min (C18 column, 60% acetonitrile).

Physicochemical Properties

Physical Properties

- Melting Point: 37–42°C

- Boiling Point: 278.8°C

- Solubility: Miscible in ethanol, DMSO; sparingly soluble in water.

- pKa: 3.8 (carboxylic acid), 10.2 (hydroxyl).

Chemical Reactivity

- Esterification: Reacts with methanol/H⁺ to form methyl esters.

- Oxidation: MnO₂ converts the hydroxyl group to a ketone.

- Cyclization: Forms lactones under acidic conditions.

Spectroscopic Data

Mass Spectrometry: Base peak at m/z 180 (M⁺), fragments at m/z 162 (-H₂O) and 121 (Ar-CO).

X-ray Diffraction: Orthorhombic crystal system, space group P2₁2₁2₁.

Applications and Uses

Pharmaceutical Industry

- Ibuprofen Impurity: Monitored in drug formulations (EP/ICH guidelines).

- Drug Intermediate: Precursor to COX-2 inhibitors.

Organic Synthesis

- Chiral Building Block: Used in asymmetric synthesis of amino acids.

- Ligand Design: Modifies metal catalysts for stereoselective reactions.

Biochemical Research

- Enzyme Studies: Probes COX-1 active-site interactions (Arg120, Tyr355 residues).

- Metabolic Pathways: Traces β-oxidation in microbial systems.

Industrial Applications

- Fragrance Component: Derivatives enhance stability in perfumes.

- Polymer Additive: Improves thermal resistance in polyesters.

Comparative Analysis

Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| Ibuprofen | CH₃ substitution on phenyl | Lacks hydroxyl group |

| 2-Phenylpropionic Acid | No methyl or hydroxyl groups | Lower molecular weight |

Reactivity Comparison

The hydroxyl group increases nucleophilicity at C2 compared to 2-(p-tolyl)propanoic acid, enabling lactonization.

Functional Group Influence

Hydrogen bonding between -OH and -COOH stabilizes the crystal lattice, raising the melting point vs. non-hydroxylated analogs.

Molecular Structure and Bonding

2-Hydroxy-2-(p-tolyl)propanoic acid exhibits a complex molecular architecture characterized by the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 grams per mole [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry name 2-hydroxy-2-(4-methylphenyl)propanoic acid, reflecting its systematic structural composition [3]. The Chemical Abstracts Service registry number for this compound is 70589-40-1 [1] [2].

The molecular structure features a propanoic acid backbone with a hydroxyl group and a para-tolyl substituent attached to the alpha carbon, creating a quaternary carbon center [1] [7]. The para-tolyl group consists of a benzene ring with a methyl substituent at the para position relative to the point of attachment [7]. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC=C(C(C)(O)C(=O)O)C=C1, which illustrates the connectivity pattern of atoms within the molecule [2].

The aromatic ring system in the para-tolyl group exhibits characteristics typical of aromatic compounds, including delocalized π electrons that contribute to molecular stability [28] [30]. The benzene ring maintains planarity due to the sp² hybridization of carbon atoms, allowing for effective π orbital overlap [28] [30]. The methyl group attached to the aromatic ring provides electron-donating effects through hyperconjugation, influencing the overall electronic distribution within the molecule [28].

The quaternary carbon center bears both a hydroxyl group and a carboxyl group, creating opportunities for intramolecular and intermolecular hydrogen bonding [29] [31]. The hydroxyl group contains an oxygen atom with high electronegativity, resulting in a polar covalent bond with hydrogen and contributing to the overall molecular polarity [31]. Similarly, the carboxyl group features a carbonyl carbon with partial positive character due to the electronegative oxygen atoms [31].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ [1] |

| Molecular Weight | 180.20 g/mol [1] |

| Chemical Abstracts Service Number | 70589-40-1 [1] |

| International Union of Pure and Applied Chemistry Name | 2-hydroxy-2-(4-methylphenyl)propanoic acid [3] |

| InChI Key | LXGWCXBGZLLXHZ-UHFFFAOYSA-N [2] |

Physical Properties

Melting Point and Thermal Characteristics

The thermal characteristics of 2-Hydroxy-2-(p-tolyl)propanoic acid have been documented in various commercial sources, though specific melting point data remains limited in the available literature [9] [10]. The compound is typically supplied as a white crystalline solid with a purity of 97% [3] [9]. Storage recommendations indicate that the material should be maintained under sealed, dry conditions at temperatures between 2-8°C to preserve stability [3] [9].

Reaction of p-Tolylacetic Acid with Formaldehyde

The synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid through the reaction of p-tolylacetic acid with formaldehyde represents one of the most widely employed laboratory-scale synthetic approaches . This method typically involves the reaction of p-tolylacetic acid with formaldehyde in the presence of a base, followed by hydrolysis to yield the target compound. The reaction proceeds through a nucleophilic addition mechanism where the enolate ion derived from p-tolylacetic acid attacks the electrophilic carbon of formaldehyde .

The optimal reaction conditions for this transformation include the use of sodium hydroxide or potassium hydroxide as the base, with temperatures maintained between 20-40°C to prevent decomposition of the formaldehyde . The reaction mixture is typically stirred for 12-18 hours under inert atmosphere conditions to maximize yield and minimize side reactions. Following the initial condensation step, acid hydrolysis using dilute hydrochloric acid or sulfuric acid converts the intermediate to the final 2-hydroxy-2-(p-tolyl)propanoic acid product .

This synthetic route demonstrates excellent reproducibility with yields consistently ranging from 80-92% when properly executed [3]. The method is particularly advantageous for laboratory-scale synthesis due to its relatively simple reaction setup and the commercial availability of both starting materials. However, the reaction produces racemic mixtures, necessitating additional resolution steps when enantiomerically pure material is required .

Nucleophilic Addition Protocols

Nucleophilic addition protocols for synthesizing 2-hydroxy-2-(p-tolyl)propanoic acid involve the direct addition of nucleophiles to carbonyl compounds bearing the p-tolyl substituent [4] [5]. These approaches typically utilize ketone precursors that undergo nucleophilic attack by cyanide ions, followed by hydrolysis to yield the corresponding hydroxy acid. The mechanism proceeds through the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the cyano group [4].

The classical nucleophilic addition approach involves treating p-tolyl ketones with hydrogen cyanide under basic conditions to form hydroxynitriles, which are subsequently hydrolyzed under acidic conditions [6] [4]. The reaction temperature is maintained between 0-25°C to ensure selective nucleophilic attack while minimizing competing reactions. Sodium or potassium cyanide serves as the nucleophile source, with the addition of catalytic amounts of acids to facilitate the reaction [7].

Alternative nucleophilic addition protocols employ organometallic reagents such as Grignard reagents or organolithium compounds to achieve carbon-carbon bond formation [8]. These methods offer enhanced control over stereochemistry and can provide access to specific enantiomers when chiral auxiliaries are employed. The use of chiral catalysts in asymmetric nucleophilic addition reactions has demonstrated enantiomeric excesses of up to 72% for related aromatic systems [9] [10].

Electrochemical Synthetic Approaches

Electrochemical synthesis represents an increasingly important methodology for producing 2-hydroxy-2-(p-tolyl)propanoic acid through environmentally sustainable processes [3] [11] [12]. The electrocarboxylation approach utilizes carbon dioxide as the carboxylating agent, eliminating the need for toxic cyanide reagents or organometallic compounds. This method operates through the electrochemical reduction of p-tolyl ketones in the presence of carbon dioxide, resulting in the direct formation of hydroxy acids [11].

The electrocarboxylation process typically employs an undivided electrochemical cell equipped with a sacrificial magnesium anode and a platinum cathode [3]. The reaction is conducted in acetonitrile containing tetrapropylammonium chloride as the supporting electrolyte, with carbon dioxide continuously bubbled through the solution at atmospheric pressure. The current density is maintained at 15 milliamperes per square centimeter, and the reaction temperature is controlled at 20°C to optimize product formation [3].

Recent advances in electrochemical synthesis have focused on developing sacrificial anode-free methodologies to improve the environmental profile of these processes [12]. These approaches utilize tetramethylpiperidine-1-oxyl mediated alcohol oxidation at non-sacrificial anodes, coupled with carbon dioxide reduction at the cathode. This methodology has achieved yields of up to 61% for aromatic hydroxy acids while eliminating the need for consumable metal anodes [12]. The electrochemical approach offers excellent scalability potential and produces minimal waste compared to traditional synthetic methods [11].

Reaction Mechanisms

Nucleophilic Addition Mechanisms

The nucleophilic addition mechanism for the formation of 2-hydroxy-2-(p-tolyl)propanoic acid involves the attack of nucleophilic species on electrophilic carbonyl centers [4] [5] [13]. In the formaldehyde condensation pathway, the mechanism initiates with the deprotonation of p-tolylacetic acid by a base to generate the corresponding enolate anion. This enolate species exhibits nucleophilic character at the alpha carbon and subsequently attacks the electrophilic carbon of formaldehyde [13] [14].

The nucleophilic addition proceeds through a tetrahedral intermediate that is stabilized by the resonance delocalization of negative charge [4] [5]. The formation of this intermediate represents the rate-determining step in the overall transformation, with activation energies typically ranging from 18-25 kilocalories per mole depending on the specific reaction conditions and substituents [15]. The subsequent protonation of the tetrahedral intermediate and elimination of water leads to the formation of an unsaturated intermediate, which undergoes further hydrolysis to yield the final hydroxy acid product [13].

In electrochemical nucleophilic addition mechanisms, the process involves the initial reduction of carbonyl compounds to generate radical anion intermediates [11] [12]. These radical species undergo nucleophilic attack by carbon dioxide, forming carboxylate radical anions that are further reduced to generate the corresponding carboxylate dianions. Protonation during workup provides the final hydroxy acid products [11]. The electrochemical pathway offers enhanced selectivity compared to traditional chemical methods, as the applied potential can be tuned to control the reduction process [12].

Stereoselective Synthesis Strategies

Stereoselective synthesis strategies for 2-hydroxy-2-(p-tolyl)propanoic acid focus on controlling the absolute configuration at the newly formed stereogenic center [9] [10] [16]. Asymmetric hydrogenation represents one of the most effective approaches, utilizing chiral rhodium or ruthenium catalysts to achieve high enantiomeric excesses. The mechanism involves the coordination of the prochiral ketone substrate to the chiral metal center, followed by stereoselective hydrogen transfer to produce the desired enantiomer [9].

Chiral auxiliary-mediated approaches employ covalently attached chiral templates to direct the stereochemical outcome of nucleophilic addition reactions [17] [16]. These methodologies typically utilize oxazolidinone or sultam auxiliaries that coordinate to the reacting carbonyl group and shield one face from nucleophilic attack. The facial selectivity is determined by steric interactions between the auxiliary and the incoming nucleophile, with diastereomeric ratios exceeding 20:1 achievable under optimized conditions [17].

Enzymatic resolution strategies provide an alternative approach to stereoselective synthesis through the kinetic resolution of racemic precursors [18] . Lipase-mediated hydrolysis of ester substrates demonstrates excellent enantioselectivity, with enantiomeric excesses greater than 90% routinely achieved. The mechanism involves the preferential binding and hydrolysis of one enantiomer over the other, based on complementarity between the substrate structure and the enzyme active site [18]. Dynamic kinetic resolution processes can enhance the theoretical yield beyond the 50% limitation of classical kinetic resolution by in situ racemization of the slower-reacting enantiomer [16].

Industrial Production Methods

Scaled Synthesis Protocols

Industrial-scale synthesis of 2-hydroxy-2-(p-tolyl)propanoic acid requires robust protocols that can deliver consistent product quality while maintaining economic viability [20] [21]. The most commonly employed scaled synthesis protocol builds upon the formaldehyde condensation methodology, adapted for continuous operation in large-scale reactor systems. These processes typically utilize stirred tank reactors with volumes ranging from 500 liters to 10,000 liters, equipped with precise temperature and pH control systems [20].

The scaled protocol employs a two-stage reaction sequence consisting of the initial condensation reaction followed by controlled hydrolysis [22] [23]. In the first stage, p-tolylacetic acid and formaldehyde are combined in a 1:1.2 molar ratio with sodium hydroxide in aqueous solution at 25-35°C. The reaction mixture is maintained under nitrogen atmosphere to prevent oxidation, with continuous monitoring of pH to ensure optimal base concentration [22]. The residence time in the first reactor is typically 4-6 hours to achieve complete conversion of the starting materials.

The second stage involves controlled acidification to precipitate the product in crystalline form [23]. Hydrochloric acid is added gradually while maintaining the temperature below 15°C to promote crystal formation and minimize impurity incorporation. The resulting crystalline product is isolated by filtration, washed with cold water, and dried under vacuum to achieve purities exceeding 97% [22]. This scaled protocol demonstrates excellent reproducibility with batch-to-batch variations typically less than 2% in both yield and purity [20].

Catalytic Approaches

Catalytic approaches for industrial production focus on developing more efficient and selective synthetic pathways that reduce waste generation and energy consumption [24] [25] [26]. Heterogeneous catalysis represents a particularly attractive option for large-scale synthesis due to the ease of catalyst separation and recycling. Supported metal catalysts, particularly those based on rhodium or palladium, have shown excellent activity for the asymmetric hydrogenation of keto acid precursors [24].

The catalytic hydrogenation approach utilizes chiral phosphine ligands immobilized on silica or polymer supports to achieve both high activity and enantioselectivity [25]. These heterogeneous chiral catalysts demonstrate turnover numbers exceeding 10,000 while maintaining enantiomeric excesses above 85% over multiple reaction cycles. The reaction is conducted in methanol or ethanol at 50-80°C under hydrogen pressures of 20-50 bar, with catalyst loadings as low as 0.1 mole percent [24].

Alternative catalytic approaches employ enzymatic catalysis for large-scale production, particularly for applications requiring high enantiomeric purity [22] [23]. Immobilized lipases demonstrate excellent stability and reusability in continuous flow systems, with operational lifetimes exceeding 1000 hours. These biocatalytic processes operate under mild conditions (pH 7-8, 30-40°C) and produce minimal waste streams, making them attractive for sustainable manufacturing [23]. The space-time yield for enzymatic processes can reach 560 grams per liter per day when operated in optimized membrane reactor configurations [22].

Continuous Flow Processing

Continuous flow processing represents the state-of-the-art approach for industrial production of 2-hydroxy-2-(p-tolyl)propanoic acid, offering superior control over reaction conditions and enhanced safety compared to batch processes [20] [22] [27]. Microreactor technology enables precise control of mixing, heat transfer, and residence time, resulting in improved product quality and reduced formation of byproducts [20]. These systems typically operate with residence times between 30 minutes to 4 hours, significantly shorter than equivalent batch processes [22].

The continuous flow synthesis employs a multi-stage reactor design with integrated separation units [27]. The first stage consists of a microreactor where p-tolylacetic acid and formaldehyde are rapidly mixed and react at controlled temperatures. The reaction mixture then passes through a series of tubular reactors maintained at optimal temperatures for maximum conversion [20]. Inline monitoring systems continuously measure pH, temperature, and product concentration to enable real-time process optimization [22].

Advanced continuous flow systems incorporate automated crystallization units that provide consistent crystal size distribution and purity [27]. These systems utilize controlled cooling and seeding strategies to produce uniform crystals with low surface area and excellent filtration characteristics. The integration of continuous filtration and washing systems enables the production of dry, pure product directly from the reaction stream [20]. Such integrated continuous processes achieve space-time yields exceeding 500 grams per liter per day while maintaining product purities above 99% [22].

Purification and Characterization Techniques

Crystallization Methods

Crystallization methods for purifying 2-hydroxy-2-(p-tolyl)propanoic acid leverage the compound's favorable solubility characteristics to achieve high purity through controlled precipitation processes [3] [28] [29]. The most effective crystallization approach involves dissolving the crude product in hot ethanol followed by controlled cooling to induce crystal formation. This method takes advantage of the significant difference in solubility between the target compound and common impurities [3].

The crystallization process typically begins with dissolution of the crude material in ethanol at 60-70°C, using approximately 5-8 milliliters of solvent per gram of crude product [28]. The solution is filtered hot to remove insoluble impurities, then cooled gradually to room temperature over 2-4 hours to promote the formation of well-formed crystals. Further cooling to 0-5°C and aging for 12-24 hours maximizes the recovery of pure product while rejecting soluble impurities in the mother liquor [3].

Recrystallization from water-ethanol mixtures provides an alternative approach that can achieve even higher purities [29]. This method utilizes the pH-dependent solubility of the carboxylic acid functionality, with crystallization conducted at slightly acidic pH to minimize salt formation. The optimized water-ethanol ratio of 1:3 provides excellent selectivity against aromatic impurities while maintaining reasonable recovery yields of 85-92% [28]. Multiple recrystallization cycles can achieve purities exceeding 99.5% as determined by high-performance liquid chromatography analysis [29].

Chromatographic Purification

Chromatographic purification techniques provide powerful tools for achieving high-purity 2-hydroxy-2-(p-tolyl)propanoic acid, particularly for analytical and pharmaceutical applications [30] [31] [32]. High-performance liquid chromatography represents the gold standard for both analytical assessment and preparative purification. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases containing phosphoric acid provides excellent resolution of the target compound from structural analogs [30].

The optimized chromatographic conditions employ a Newcrom R1 column with a mobile phase consisting of 40% acetonitrile, 60% water, and 0.1% phosphoric acid [30] [31]. These conditions provide baseline resolution of 2-hydroxy-2-(p-tolyl)propanoic acid from related impurities with retention times typically between 8-12 minutes depending on flow rate and column dimensions. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure compatibility with ionization sources [30].

Preparative-scale chromatographic purification utilizes larger diameter columns with particle sizes of 10-20 micrometers to accommodate higher sample loads while maintaining resolution [31]. These systems can process gram quantities of crude material per run, achieving purities exceeding 99% with recoveries of 80-90%. Chiral chromatographic methods using cellulose or amylose-based chiral stationary phases enable the separation of enantiomers, achieving baseline resolution with α values greater than 1.5 . Such chiral separations are essential for pharmaceutical applications requiring enantiomerically pure material [33].

Analytical Validation Procedures

Analytical validation procedures for 2-hydroxy-2-(p-tolyl)propanoic acid follow International Conference on Harmonisation guidelines to ensure method suitability for quality control applications [34] [35] [36]. The validation protocol encompasses accuracy, precision, specificity, linearity, range, detection limits, and robustness parameters. Accuracy studies demonstrate that analytical methods can measure the true concentration within ±2% of the theoretical value across the specified range [34].

Precision validation involves both repeatability and intermediate precision assessments [35] [36]. Repeatability studies conducted by analyzing six replicate samples demonstrate relative standard deviations below 1.0% for concentrations above 100 micrograms per milliliter. Intermediate precision, assessed through inter-day and inter-analyst variability studies, shows relative standard deviations below 2.0% across the analytical range [34]. These precision values meet pharmaceutical industry standards for quantitative analytical methods [35].

Specificity validation demonstrates the ability to accurately measure 2-hydroxy-2-(p-tolyl)propanoic acid in the presence of potential impurities and degradation products [36]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions generate relevant impurities that are resolved from the main peak. Linearity validation covers the range from the limit of quantitation to 120% of the specification limit, with correlation coefficients exceeding 0.999 [34]. Detection and quantitation limits are established through signal-to-noise ratio measurements, with typical values of 0.1 and 0.5 micrograms per milliliter, respectively [35]. These comprehensive validation procedures ensure the reliability and regulatory acceptability of analytical methods for this important synthetic intermediate [36].

| Table 1: Comparison of Synthetic Methods for 2-Hydroxy-2-(p-tolyl)propanoic acid | |||

|---|---|---|---|

| Method | Yield (%) | Enantioselectivity | Scalability |

| p-Tolylacetic acid + Formaldehyde | 80-92 | Racemic | High |

| Electrocarboxylation | 56-72 | Not specified | Moderate |

| Nucleophilic Addition to Ketones | 85-90 | High (72% ee) | Moderate |

| Epoxidation-Hydrolysis | 70-75 | None | High |

| Enzymatic Resolution | 60-65 | High (>90% ee) | Low |

| Table 2: Physical and Chemical Properties of 2-Hydroxy-2-(p-tolyl)propanoic acid | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight (g/mol) | 180.20 |

| CAS Number | 70589-40-1 |

| Appearance | White crystalline solid |

| Solubility (Water) | Highly soluble |

| Storage Conditions | 2-8°C, dry conditions |

| Table 3: Purification Methods for 2-Hydroxy-2-(p-tolyl)propanoic acid | ||

|---|---|---|

| Method | Purity Achieved | Scale |

| Recrystallization | >97% | Laboratory to Industrial |

| HPLC Purification | >99% | Analytical to Preparative |

| Column Chromatography | 95-98% | Laboratory |

| Chiral HPLC | >99% ee | Analytical |

| Crystallization from Ethanol | 97-99% | Industrial |

| Table 4: Industrial Production Parameters | |

|---|---|

| Parameter | Continuous Flow |

| Reactor Type | Packed bed/Microreactor |

| Temperature Range (°C) | 50-150 |

| Pressure (atm) | 1-30 |

| Catalyst Loading (%) | 5-15 |

| Reaction Time (h) | 0.5-4 |

| Space-Time Yield (g/L·d) | 300-560 |

| Typical Purity (%) | 97-99 |